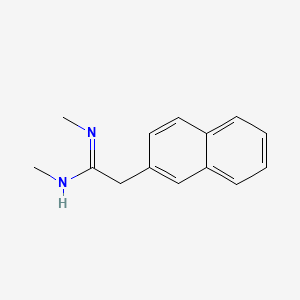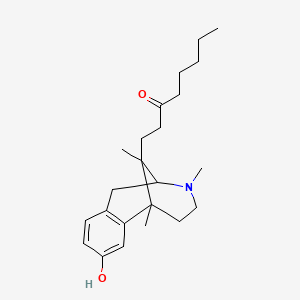![molecular formula C22H21N3O6 B10782243 5-[[5-(6-Carbamimidoylnaphthalen-2-yl)oxycarbonylfuran-2-yl]methylamino]-5-oxopentanoic acid](/img/structure/B10782243.png)
5-[[5-(6-Carbamimidoylnaphthalen-2-yl)oxycarbonylfuran-2-yl]methylamino]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for TO-195 are not well-documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
TO-195 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and the functional groups involved.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of TO-195 may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
TO-195 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of fatty acid amide hydrolase and monoacylglycerol lipase.
Biology: Investigated for its potential to modulate biological pathways involving fatty acid amides and monoacylglycerols.
Medicine: Explored for its analgesic effects against neuropathic pain and potential therapeutic applications.
Industry: Potential applications in the development of new pharmaceuticals targeting fatty acid amide hydrolase and monoacylglycerol lipase.
Mechanism of Action
The mechanism of action of TO-195 involves the inhibition of fatty acid amide hydrolase and monoacylglycerol lipase. These enzymes are involved in the degradation of endocannabinoids, which are signaling molecules that play a role in pain modulation, inflammation, and other physiological processes. By inhibiting these enzymes, TO-195 increases the levels of endocannabinoids, thereby enhancing their effects .
Comparison with Similar Compounds
Similar Compounds
URB597: A selective inhibitor of fatty acid amide hydrolase.
JZL184: A selective inhibitor of monoacylglycerol lipase.
PF-3845: Another inhibitor of fatty acid amide hydrolase.
Uniqueness
TO-195 is unique in its dual inhibition of both fatty acid amide hydrolase and monoacylglycerol lipase, which may result in improved analgesic effects compared to selective inhibitors .
Properties
Molecular Formula |
C22H21N3O6 |
|---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
5-[[5-(6-carbamimidoylnaphthalen-2-yl)oxycarbonylfuran-2-yl]methylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H21N3O6/c23-21(24)15-5-4-14-11-16(7-6-13(14)10-15)31-22(29)18-9-8-17(30-18)12-25-19(26)2-1-3-20(27)28/h4-11H,1-3,12H2,(H3,23,24)(H,25,26)(H,27,28) |
InChI Key |
PYPHMWDHLNOTRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OC(=O)C3=CC=C(O3)CNC(=O)CCCC(=O)O)C=C1C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[5-Acetamido-2-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B10782163.png)


![(1R,2R)-cyclohexane-1,2-diamine;(1Z)-1-[(5S)-5-methyl-2,4-dioxooxolan-3-ylidene]ethanolate;(1E)-1-[(5S)-5-methyl-2,4-dioxooxolan-3-ylidene]ethanolate;platinum(2+)](/img/structure/B10782197.png)


![2-[[(2-Amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine](/img/structure/B10782216.png)



![4-(2-Ethylsulfinylpyridin-3-yl)-1-(1-tetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,9,11,13-hexaenylmethyl)piperidin-4-ol](/img/structure/B10782237.png)


